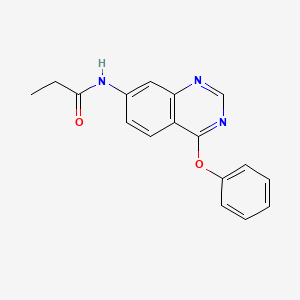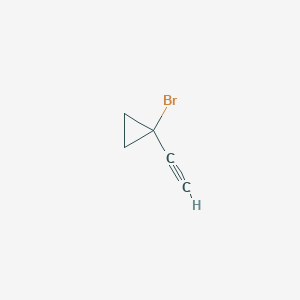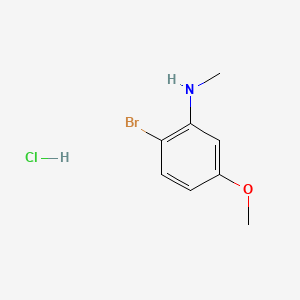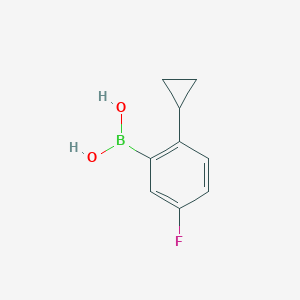![molecular formula C8H7F3N2O2 B13473622 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethyl diazo compounds. One common method is the reaction of diethyl 1,1-cyclopropanedicarboxylate with trifluoromethyl diazoacetate under the influence of a rhodium catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring but shares the trifluoromethyl and cyclopropane carboxylic acid moieties.
Uniqueness
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
1-[1-(trifluoromethyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-5(3-12-13)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15) |
InChI-Schlüssel |
HDMKCLUBCUPIPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN(N=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)


![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)



![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)

![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)



![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
